molecular formula C30H26N2O B15170682 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline CAS No. 917804-79-6

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline

Cat. No.: B15170682
CAS No.: 917804-79-6
M. Wt: 430.5 g/mol
InChI Key: DTLYSFASUFPENH-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a synthetic chemical compound featuring a substituted pyridine core, which is a structure of significant interest in medicinal and materials chemistry. Pyridine derivatives are widely recognized for their utility as intermediates in the synthesis of natural products and as ligands in asymmetric synthesis . Compounds within this chemical family are frequently investigated for their notable biological activities, which can include potential as antitumor agents . Specifically, tertiary diarylamine derivatives with structural similarities to this compound have been identified as inhibitors of tubulin polymerization, targeting the colchicine binding site, and demonstrating significant anti-proliferative activity in cellular assays . This suggests a potential research pathway for this compound in the development of novel anticancer therapeutics. Furthermore, the aniline moiety and the methoxyphenyl substituents make it a valuable scaffold for further chemical functionalization, potentially for creating Schiff base ligands for metal coordination or for developing colorimetric sensors, as seen in related terpyridine systems . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

917804-79-6

Molecular Formula

C30H26N2O

Molecular Weight

430.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline

InChI

InChI=1S/C30H26N2O/c1-33-26-18-16-22(17-19-26)25-20-29(23-10-4-2-5-11-23)32(28-15-9-8-14-27(28)31)30(21-25)24-12-6-3-7-13-24/h2-21,25H,31H2,1H3

InChI Key

DTLYSFASUFPENH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4N)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline exerts its effects is primarily related to its ability to interact with specific molecular targets. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated structure. In pharmaceuticals, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Inferences

Reactivity and Stability
  • Methoxyphenyl Groups : Shared with triazines in , this substituent likely stabilizes the target compound via resonance effects, though steric hindrance from the 2,6-diphenyl groups may reduce reactivity at the pyridine nitrogen.
  • Aniline vs. Hydroxy Groups : The aniline moiety could facilitate protonation or metal coordination, differing from hydroxy-substituted triazines, which prioritize hydrogen bonding .

Biological Activity

2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound possesses a pyridine ring substituted with methoxyphenyl and diphenyl groups, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C30H26N2O
  • Molecular Weight : 454.54 g/mol
  • IUPAC Name : 2-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Activity : The methoxy group can donate electrons, neutralizing free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For example:

  • In vitro studies have demonstrated that related pyridine derivatives possess significant antibacterial and antifungal activities, suggesting that this compound may also have similar effects .

Neuroprotective Effects

The potential neuroprotective effects of this compound are under investigation:

  • A study assessing the binding affinities of various compounds to AChE found that derivatives similar to this compound could inhibit AChE effectively. This inhibition is crucial for maintaining cholinergic neurotransmission in Alzheimer's patients .

Case Study 1: In Silico Analysis

A computational study utilized molecular docking techniques to evaluate the binding interactions of various phytochemicals with AChE. Among the evaluated compounds, those structurally similar to this compound showed promising binding affinities comparable to established AChE inhibitors like Donepezil and Rivastigmine .

Case Study 2: Synthesis and Biological Testing

In another study focusing on the synthesis of pyridine derivatives, several analogs were tested for their biological activity against cancer cell lines. The results indicated that modifications in the phenolic structure enhanced cytotoxicity against specific cancer types, highlighting the importance of structural variations in biological efficacy.

Comparative Analysis

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameBiological ActivityReference
2-[4-(Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]anilineAntimicrobial and anticancer
4-[Methoxyphenyl]-2,6-diphenylpyridineAChE inhibition
3-Aminoquinoline derivativesAntioxidant and anti-inflammatory

Q & A

Q. What are the critical challenges in synthesizing 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline, and how can they be addressed methodologically?

Synthesis challenges often arise from steric hindrance due to the bulky phenyl and methoxyphenyl substituents, leading to low yields of the pyridine core. A stepwise approach is recommended:

  • Step 1 : Use Suzuki-Miyaura coupling to introduce aryl groups at the 2,6-positions of the pyridine ring .
  • Step 2 : Protect the aniline group during subsequent reactions to prevent undesired side reactions (e.g., using tert-butyldimethylsilyl (TBDMS) groups) .
  • Step 3 : Employ HPLC or GC-MS to monitor reaction intermediates and impurities, as shown in analogous triazine-based syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities, referencing retention times from structurally similar methoxyphenyl-triazine systems (e.g., 0.35–1.46 min retention range) .
    • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF for molecular ion confirmation.
    • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .

Q. What are the stability considerations for storing this compound?

  • Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the aniline group. Avoid light exposure, as methoxyphenyl derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as kinases or GPCRs. For example, oxadiazole-aniline analogs show binding affinity via π-π stacking with aromatic residues in enzyme active sites .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in UV-Vis absorption maxima (e.g., 290 nm vs. 310 nm) may arise from solvent polarity or aggregation.
    • Solution : Compare spectra in solvents of varying polarity (e.g., DMSO vs. hexane) and use dynamic light scattering (DLS) to detect aggregates .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor?

  • In Vitro Assays :
    • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ATP-Glo assays.
    • IC₅₀ Determination : Dose-response curves with recombinant kinases, referencing carbamate-based inhibitors with similar methoxyphenyl motifs (e.g., WH-4-023, IC₅₀ = 12 nM for PI3K) .

Q. What role does the methoxyphenyl group play in modulating electronic properties?

  • DFT Calculations : Optimize the structure at the B3LYP/6-31G* level to analyze electron density distribution. The methoxy group donates electron density via resonance, stabilizing the aniline moiety’s lone pair .
  • Cyclic Voltammetry : Measure oxidation potentials to correlate with HOMO-LUMO gaps .

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